CDDO-Ethyl Amide is a synthetic triterpenoid derivative of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid. It belongs to a class of compounds known for their potential therapeutic applications, particularly in cancer prevention and treatment. This compound has garnered attention for its ability to modulate various biological pathways, including those involved in inflammation and apoptosis.
CDDO-Ethyl Amide is synthesized from its parent compound, CDDO, through chemical modifications that enhance its pharmacological properties. It is classified as a triterpenoid, which are naturally occurring compounds with a variety of biological activities, including anti-inflammatory and anticancer effects. The chemical structure of CDDO-Ethyl Amide allows it to interact with multiple molecular targets, making it a candidate for further research in the field of medicinal chemistry.
The synthesis of CDDO-Ethyl Amide involves several key steps:
The reaction conditions typically include:
The molecular formula of CDDO-Ethyl Amide is with a molecular weight of approximately 425.63 g/mol. The compound features a complex triterpene backbone with a cyano group and a dioxo moiety, which contribute to its biological activity.
The structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing insights into the arrangement of atoms within the molecule.
CDDO-Ethyl Amide undergoes various chemical reactions that can enhance its therapeutic profile:
These reactions are typically studied under controlled laboratory conditions to evaluate the stability and reactivity of CDDO-Ethyl Amide in biological systems.
CDDO-Ethyl Amide exerts its effects primarily through:
Studies have shown that CDDO-Ethyl Amide can inhibit key signaling pathways involved in cancer progression, including the STAT3 pathway, which is often constitutively activated in tumors .
Relevant data on these properties can be obtained from experimental studies that assess solubility and stability under various conditions .
CDDO-Ethyl Amide has potential applications in:
CDDO-Ethylamide (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid ethylamide) exerts potent anti-inflammatory effects primarily through suppressing the nuclear factor kappa-light-chain-enhancer of activated B cells signaling cascade. This pathway serves as a master regulator of inflammation by controlling the transcription of genes encoding pro-inflammatory mediators. CDDO-Ethylamide directly interacts with critical cysteine residues in the inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase beta activation loop, preventing its phosphorylation and subsequent activation. This molecular interaction impedes the degradation of the nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor alpha, thereby sequestering nuclear factor kappa-light-chain-enhancer of activated B cells transcription factor complexes in the cytoplasm and blocking their nuclear translocation [8] [9].
Experimental studies utilizing both murine (RAW 264.7) and human (THP-1) macrophage cell lines demonstrate that CDDO-Ethylamide pretreatment (500 nanomolar) significantly inhibits lipopolysaccharide-induced secretion of key pro-inflammatory cytokines. Specifically, CDDO-Ethylamide reduces tumor necrosis factor alpha production by 78%, interleukin 6 by 82%, and monocyte chemotactic protein 1 by 85% compared to lipopolysaccharide-stimulated controls. This inhibition occurs at the transcriptional level, as quantitative polymerase chain reaction analysis reveals corresponding reductions in messenger RNA expression for these cytokines. Mechanistically, CDDO-Ethylamide prevents lipopolysaccharide-induced phosphorylation of inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase beta and subsequent degradation of nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor alpha, thereby blocking nuclear translocation of the p65 nuclear factor kappa-light-chain-enhancer of activated B cells subunit. Electrophoretic mobility shift assays confirm diminished nuclear factor kappa-light-chain-enhancer of activated B cells DNA binding activity in CDDO-Ethylamide-treated macrophages [2] [3].
Table 1: CDDO-Ethylamide-Mediated Suppression of Pro-Inflammatory Cytokines in Macrophages
Cytokine | Reduction in Protein Secretion | Reduction in Messenger RNA Expression | Primary Signaling Mechanism Affected |
---|---|---|---|
Tumor Necrosis Factor Alpha | 78% | 75% | Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Nuclear Translocation Blockade |
Interleukin 6 | 82% | 79% | Inhibitor of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Kinase Beta Phosphorylation Inhibition |
Monocyte Chemotactic Protein 1 | 85% | 83% | Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells DNA Binding Inhibition |
Beyond direct macrophage modulation, CDDO-Ethylamide disrupts deleterious paracrine signaling within skeletal muscle microenvironments. Lipopolysaccharide-activated macrophages release soluble factors that induce pro-inflammatory responses in adjacent myocytes. When L6-GLUT4myc rat myotubes are exposed to conditioned media from lipopolysaccharide-stimulated macrophages, tumor necrosis factor alpha expression increases 12-fold and monocyte chemotactic protein 1 expression increases 9-fold. CDDO-Ethylamide pretreatment (500 nanomolar) of either the macrophages before conditioned media collection or the myotubes before conditioned media exposure reduces this inflammatory crosstalk by 60-75%. This effect occurs through interruption of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway in both cell types. Specifically, CDDO-Ethylamide prevents phosphorylation of inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells kinase beta in myocytes, reducing nuclear factor kappa-light-chain-enhancer of activated B cells activation and subsequent transcription of pro-inflammatory genes. This disruption of macrophage-myocyte communication is particularly relevant in conditions of metabolic inflammation, where skeletal muscle insulin resistance is promoted by locally produced inflammatory mediators [3].
CDDO-Ethylamide activates the nuclear factor erythroid 2-related factor 2/antioxidant response element pathway through targeted modification of Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1, a cytosolic repressor protein. CDDO-Ethylamide contains electrophilic α,β-unsaturated carbonyl groups that form reversible Michael adducts with specific cysteine residues (Cys151, Cys273, Cys288) in Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1. This covalent modification disrupts the Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1-mediated ubiquitination and proteasomal degradation of nuclear factor erythroid 2-related factor 2, allowing nuclear factor erythroid 2-related factor 2 accumulation and translocation to the nucleus. Within the nucleus, nuclear factor erythroid 2-related factor 2 forms heterodimers with small musculoaponeurotic fibrosarcoma proteins and binds to antioxidant response elements in the promoter regions of numerous cytoprotective genes [1] [8] [9].
Table 2: Nuclear Factor Erythroid 2-Related Factor 2 Target Genes Upregulated by CDDO-Ethylamide
Gene | Protein Function | Fold Induction by CDDO-Ethylamide | Cellular Protective Role |
---|---|---|---|
Heme Oxygenase 1 | Catalyzes heme degradation to biliverdin/bilirubin | 8.2-fold | Antioxidant, Anti-inflammatory, Mitochondrial Protection |
NAD(P)H-Quinone Oxidoreductase 1 | Two-electron reductase preventing quinone redox cycling | 5.9-fold | Superoxide scavenging, Maintenance of reduced antioxidants |
Glutamate-Cysteine Ligase Catalytic Subunit | Rate-limiting enzyme in glutathione synthesis | 4.6-fold | Increased glutathione biosynthesis |
Glutathione S-Transferase Mu 1 | Conjugation of glutathione to electrophilic compounds | 6.4-fold | Detoxification of reactive electrophiles |
Superoxide Dismutase 1 | Superoxide radical dismutation | 3.1-fold | Reduction of superoxide radicals |
CDDO-Ethylamide potently induces heme oxygenase 1 expression through nuclear factor erythroid 2-related factor 2/antioxidant response element activation. In primary motor neuron cultures, CDDO-Ethylamide (300 nanomolar) treatment increases heme oxygenase 1 messenger RNA 8.2-fold and protein levels 5.3-fold within 24 hours. This induction is functionally significant, as heme oxygenase 1 degrades pro-oxidant heme groups into biliverdin (subsequently converted to bilirubin) and carbon monoxide, both possessing potent antioxidant and anti-inflammatory properties. Similarly, CDDO-Ethylamide increases NAD(P)H-quinone oxidoreductase 1 expression 5.9-fold in neuronal cell models. NAD(P)H-quinone oxidoreductase 1 functions as a two-electron reductase that prevents quinone redox cycling and subsequent superoxide generation. This enzyme also maintains endogenous antioxidants like ubiquinone and vitamin E in their reduced, active states. The coordinated induction of these enzymes establishes a robust cellular defense system against oxidative insults [1] [10].
CDDO-Ethylamide demonstrates significant efficacy in mitigating reactive oxygen species accumulation in models of neurodegeneration. In NSC-34 motor neuron-like cells expressing the amyotrophic lateral sclerosis-associated superoxide dismutase 1 G93A mutation, CDDO-Ethylamide pretreatment (300 nanomolar) reduces tert-butyl hydroperoxide-induced reactive oxygen species accumulation by 65% compared to untreated controls. This reduction correlates with nuclear translocation of nuclear factor erythroid 2-related factor 2 and subsequent upregulation of antioxidant enzymes. In the superoxide dismutase 1 G93A transgenic mouse model of amyotrophic lateral sclerosis, dietary administration of CDDO-Ethylamide (400 milligrams per kilogram food) beginning at presymptomatic stages (30 days) significantly attenuates spinal cord reactive oxygen species levels, preserves mitochondrial function, and delays disease progression. Specifically, CDDO-Ethylamide reduces 4-hydroxynonenal (a lipid peroxidation marker) by 48% and protein carbonyl content (a protein oxidation marker) by 52% in spinal cord tissue. These biochemical improvements correspond with enhanced motor performance and extended survival. The neuroprotective effects are mediated through enhanced cellular antioxidant capacity rather than direct reactive oxygen species scavenging [1] [4] [6].
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: